molecular formula C20H27N5O4S2 B2811764 2-[(5-{4-[2-(2-methoxyphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide CAS No. 1105226-82-1

2-[(5-{4-[2-(2-methoxyphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide

Cat. No.: B2811764
CAS No.: 1105226-82-1
M. Wt: 465.59
InChI Key: DXGKQSGOIHSQMQ-UHFFFAOYSA-N
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Description

2-[(5-{4-[2-(2-methoxyphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide is a complex organic compound that features a thiadiazole ring, a piperazine moiety, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{4-[2-(2-methoxyphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions.

    Acylation of Piperazine: The piperazine moiety is acylated using 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The acylated piperazine is then coupled with the thiadiazole ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final N-isopropylation: The final step involves the N-isopropylation of the compound using isopropyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the acetyl moiety.

    Substitution: The methoxy group in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the acetyl moiety.

    Substitution: Substituted derivatives of the methoxyphenoxy group.

Scientific Research Applications

2-[(5-{4-[2-(2-methoxyphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(5-{4-[2-(2-methoxyphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring and piperazine moiety are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-isopropyl-2-pyridin-2-yl-1H-benzimidazole-5-carboxamidine: Known for its antiviral activity.

    2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide: Exhibits good pharmacological activity.

Uniqueness

2-[(5-{4-[2-(2-methoxyphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide is unique due to its combination of a thiadiazole ring, piperazine moiety, and methoxyphenoxy group, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[[5-[4-[2-(2-methoxyphenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4S2/c1-14(2)21-17(26)13-30-20-23-22-19(31-20)25-10-8-24(9-11-25)18(27)12-29-16-7-5-4-6-15(16)28-3/h4-7,14H,8-13H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGKQSGOIHSQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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